1-(4-Ethylphenyl)ethen-1-ol
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Overview
Description
1-(4-Ethylphenyl)ethen-1-ol is an organic compound with the molecular formula C10H14O. It is a derivative of phenylethanol, where the phenyl group is substituted with an ethyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Ethylphenyl)ethen-1-ol can be synthesized through several methods. One common method involves the reduction of 1-(4-ethylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method involves the Grignard reaction, where 4-ethylbenzyl chloride reacts with magnesium in the presence of an ether solvent to form the Grignard reagent, which is then treated with formaldehyde to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalytic hydrogenation is also common in industrial settings, where hydrogen gas is used in the presence of a catalyst such as palladium on carbon (Pd/C) to reduce the corresponding ketone to the alcohol .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)ethen-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 1-(4-Ethylphenyl)ethanone
Reduction: 1-(4-Ethylphenyl)ethane
Substitution: 1-(4-Ethylphenyl)ethen-1-yl chloride
Scientific Research Applications
1-(4-Ethylphenyl)ethen-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)ethen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(4-Ethylphenyl)ethen-1-ol can be compared with other similar compounds, such as:
1-(4-Methylphenyl)ethen-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Isopropylphenyl)ethen-1-ol: Contains an isopropyl group, leading to variations in steric effects and reactivity.
1-(4-Butylphenyl)ethen-1-ol: The presence of a butyl group affects its solubility and chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific alkyl substitution and the resulting chemical and physical properties.
Properties
CAS No. |
581799-86-2 |
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Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-(4-ethylphenyl)ethenol |
InChI |
InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7,11H,2-3H2,1H3 |
InChI Key |
LBVCYCMJWSXQHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=C)O |
Origin of Product |
United States |
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